N-{3-[3,4-dihydro-2(1H)-isoquinolinyl]-3-oxopropyl}-2-pyrazinecarboxamide
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Overview
Description
N-{3-[3,4-dihydro-2(1H)-isoquinolinyl]-3-oxopropyl}-2-pyrazinecarboxamide is a complex organic compound that features both isoquinoline and pyrazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[3,4-dihydro-2(1H)-isoquinolinyl]-3-oxopropyl}-2-pyrazinecarboxamide typically involves multiple steps:
Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline structure.
Attachment of the Pyrazinecarboxamide Group: The pyrazinecarboxamide group can be introduced via a coupling reaction. This often involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the isoquinoline derivative and the pyrazinecarboxylic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{3-[3,4-dihydro-2(1H)-isoquinolinyl]-3-oxopropyl}-2-pyrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The isoquinoline moiety can be oxidized to form quinoline derivatives.
Reduction: The carbonyl group in the oxopropyl chain can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoquinoline moiety can yield quinoline derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
N-{3-[3,4-dihydro-2(1H)-isoquinolinyl]-3-oxopropyl}-2-pyrazinecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{3-[3,4-dihydro-2(1H)-isoquinolinyl]-3-oxopropyl}-2-pyrazinecarboxamide involves its interaction with specific molecular targets. The isoquinoline moiety can interact with neurotransmitter receptors, while the pyrazinecarboxamide group can inhibit certain enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-{3-[3,4-dihydro-2(1H)-isoquinolinyl]-3-oxopropyl}-2-pyridinecarboxamide: Similar structure but with a pyridine ring instead of a pyrazine ring.
N-{3-[3,4-dihydro-2(1H)-isoquinolinyl]-3-oxopropyl}-2-thiazinecarboxamide: Contains a thiazine ring, offering different electronic properties.
Uniqueness
N-{3-[3,4-dihydro-2(1H)-isoquinolinyl]-3-oxopropyl}-2-pyrazinecarboxamide is unique due to the combination of the isoquinoline and pyrazine moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H18N4O2 |
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Molecular Weight |
310.35 g/mol |
IUPAC Name |
N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C17H18N4O2/c22-16(5-7-20-17(23)15-11-18-8-9-19-15)21-10-6-13-3-1-2-4-14(13)12-21/h1-4,8-9,11H,5-7,10,12H2,(H,20,23) |
InChI Key |
SRKHTJCJEWDXON-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
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